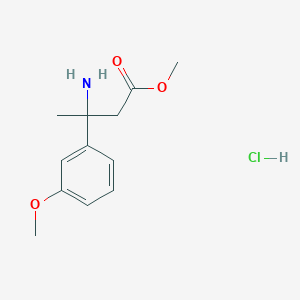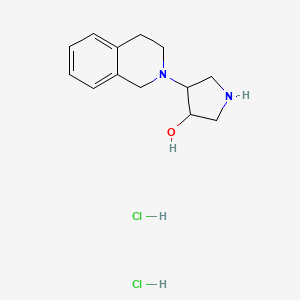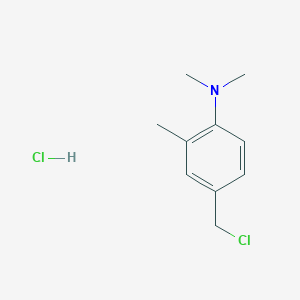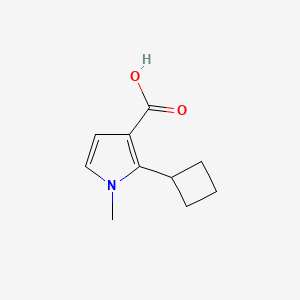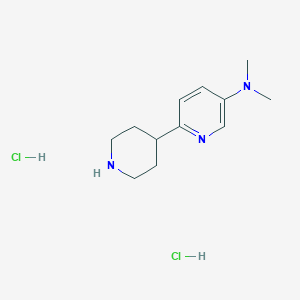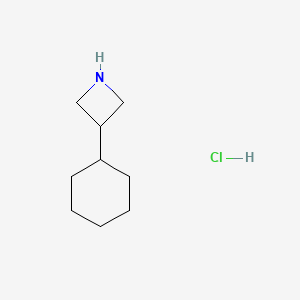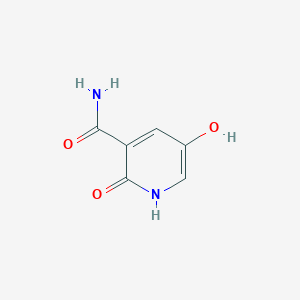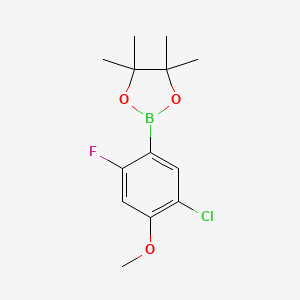
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester
描述
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BClFO3 and a molecular weight of 286.54 g/mol . This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry. It is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex molecules.
作用机制
Target of Action
The primary target of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the susceptibility to hydrolysis of phenylboronic pinacol esters at physiological ph can influence their bioavailability .
Result of Action
The result of the action of the this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of the this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which can affect their stability and efficacy, is considerably accelerated at physiological pH .
生化分析
Biochemical Properties
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic substrates. The nature of these interactions often involves the formation of transient complexes with enzymes such as palladium-catalyzed systems, which aid in the transmetalation process during Suzuki-Miyaura coupling .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in synthetic organic chemistry. While direct cellular effects are not extensively documented, its influence on cell function can be inferred from its involvement in biochemical pathways. This compound may impact cell signaling pathways and gene expression indirectly through its role in the synthesis of bioactive molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boron-carbon bonds. This process involves the interaction of the boronic ester with palladium catalysts, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom is transferred to the organic substrate, facilitating the formation of new carbon-carbon bonds .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is essential to consider potential threshold effects and toxicities at high doses. As with many chemical reagents, careful dosage control is necessary to avoid adverse effects, particularly in in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in synthetic organic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of boron-carbon bonds. These interactions can influence metabolic flux and metabolite levels, particularly in pathways involving the synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins can affect its localization and accumulation. Understanding these interactions is crucial for optimizing its use in synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols. Substitution reactions can result in various substituted phenylboronic esters .
科学研究应用
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester has several scientific research applications:
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: This compound is similar in structure but lacks the chloro and fluoro substituents.
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: This compound is the precursor to the pinacol ester and shares similar reactivity.
Uniqueness
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is unique due to its combination of chloro, fluoro, and methoxy substituents, which enhance its reactivity and stability. These properties make it a valuable reagent in various chemical and biological applications .
属性
IUPAC Name |
2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVALZQIWPKGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135970 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-64-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)

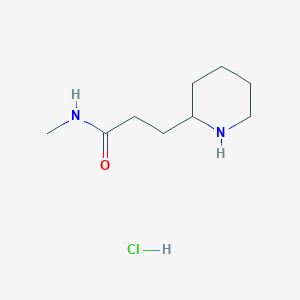
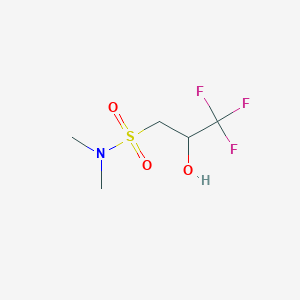
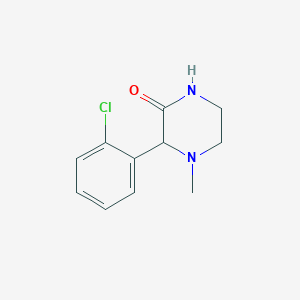
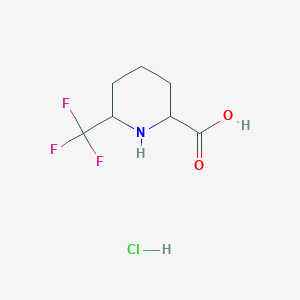
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
